3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide
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Overview
Description
3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide is an organic compound with the molecular formula C22H25NO4 It is a benzamide derivative known for its unique chemical structure, which includes a methoxy group, a cyclopentyl ring, and a methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide typically involves the following steps:
Formation of the Methoxybenzoyl Intermediate: The initial step involves the preparation of the 2-methoxybenzoyl chloride by reacting 2-methoxybenzoic acid with thionyl chloride under reflux conditions.
Cyclopentylamine Addition: The 2-methoxybenzoyl chloride is then reacted with cyclopentylamine in the presence of a base such as triethylamine to form the intermediate N-[1-(2-methoxybenzoyl)cyclopentyl]amine.
Final Coupling Reaction: The final step involves the coupling of the intermediate with 3-methoxy-2-methylbenzoic acid in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methoxy-2-methylbenzoic acid.
Reduction: Formation of 3-methoxy-2-methylbenzyl alcohol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-N-[1-(4-methoxybenzoyl)cyclohexyl]-2-methylbenzamide
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
Uniqueness
3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide is unique due to its specific combination of functional groups and structural features. The presence of both methoxy and benzoyl groups, along with the cyclopentyl ring, imparts distinct chemical and biological properties that differentiate it from other benzamide derivatives.
Properties
CAS No. |
551963-72-5 |
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Molecular Formula |
C22H25NO4 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
3-methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide |
InChI |
InChI=1S/C22H25NO4/c1-15-16(10-8-12-18(15)26-2)21(25)23-22(13-6-7-14-22)20(24)17-9-4-5-11-19(17)27-3/h4-5,8-12H,6-7,13-14H2,1-3H3,(H,23,25) |
InChI Key |
BQOVDQXWEMLGMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC)C(=O)NC2(CCCC2)C(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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